2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thiol acetamide class, characterized by a triazole core substituted at position 3 with a sulfanyl group linked to an acetamide moiety. Key structural features include:
- Position 5 of the triazole ring: A 4-methoxyphenylmethyl group, contributing steric bulk and lipophilicity.
- Acetamide substituent: An N-(4-ethylphenyl) group, balancing hydrophobicity and electronic effects.
The 4-methoxy group on the benzyl substituent may enhance metabolic stability compared to unsubstituted analogs, while the ethyl group on the acetamide’s phenyl ring provides moderate hydrophobicity, influencing membrane permeability and target interactions.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-3-14-4-8-16(9-5-14)22-19(26)13-28-20-24-23-18(25(20)21)12-15-6-10-17(27-2)11-7-15/h4-11H,3,12-13,21H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYAMJXWZSGOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with a methoxyphenyl methyl halide under basic conditions.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with an acetamide derivative, often under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole ring, such as 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide, exhibit significant anticancer properties. The mechanism of action often involves:
- Inhibition of Cell Proliferation : The compound can disrupt the cell cycle of cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
Studies have shown that related triazole derivatives can inhibit various cancer cell lines, suggesting the potential for this compound to be effective against resistant cancer types .
Antiviral Properties
This compound may also exhibit antiviral activity. Triazole derivatives have been studied for their effectiveness against viral pathogens by targeting specific viral enzymes. Preliminary findings suggest potential efficacy against resistant strains of viruses like HIV .
Structure-Activity Relationship (SAR)
Exploring the structure-activity relationship is crucial for understanding how modifications to the compound's structure influence its biological activity. Research has shown that specific substitutions on the triazole ring enhance solubility and bioavailability, leading to improved pharmacological profiles .
Screening Against Biological Targets
Comprehensive biological activity studies involve screening the compound against various enzymes and receptors to identify therapeutic applications. This includes evaluating its effects on different cell lines to determine cytotoxicity and other biological effects .
Material Science Applications
The unique molecular structure of this compound suggests potential applications in material science:
- Electronic Properties : The presence of conjugated systems and heteroatoms may allow for investigations into its electronic and optical properties.
Research into these properties could lead to advancements in developing new materials with specific functionalities .
Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The results indicated significant cytotoxicity against several cancer cell lines, particularly those resistant to conventional therapies .
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of triazole derivatives against HIV. Modifications to the triazole core were found to enhance efficacy against resistant strains .
Study 3: Structure-Activity Relationship Analysis
A detailed SAR analysis demonstrated that substituents on the triazole ring significantly influenced biological activity. For instance, introducing methoxy groups improved solubility and bioavailability .
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological activity and physicochemical properties are influenced by modifications at two critical positions: position 5 of the triazole ring and the N-substituent of the acetamide . Below is a systematic comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thiol Acetamides
Substituent Effects on Activity
- Triazole Position 5 (R1): Pyridinyl groups (VUAA-1, OLC-12, OLC15): Enhance Orco receptor binding via π-π stacking and hydrogen bonding . Hydroxyphenyl (AM33): Introduces hydrogen-bonding capacity, critical for enzyme inhibition .
Acetamide N-Substituent (R2) :
- 4-Ethylphenyl (Target compound, VUAA-1): Balances hydrophobicity and steric effects for optimal receptor fit.
- 4-Isopropylphenyl (OLC-12): Higher bulk enhances agonist potency but may reduce solubility .
- Electron-withdrawing groups (e.g., nitro in KA3): Improve antimicrobial activity by enhancing electrophilic interactions .
Key Research Findings
Orco Agonists vs. Antagonists: Minor structural changes (e.g., pyridinyl position, R2 bulk) switch activity from agonist (VUAA-1) to antagonist (OLC15) . The target compound’s 4-methoxyphenylmethyl group may confer unique selectivity compared to pyridinyl-based agonists.
Anti-Inflammatory and Antimicrobial Activity :
- Derivatives with furan-2-yl (–8) or hydroxyphenyl () groups exhibit anti-exudative or antiviral activity, suggesting the target compound could be optimized for similar applications.
Crystallographic and Computational Insights :
- SHELX software () and docking studies () highlight the role of hydrogen bonding and steric effects in target binding.
Biological Activity
The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 439.47 g/mol. Its structure features a triazole ring, an acetamide moiety, and a sulfanyl group, which are crucial for its biological activity.
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated that triazole derivatives can inhibit cell proliferation in HepG2 (hepatocellular carcinoma) cells with IC50 values often below 10 µM. The structure-activity relationship (SAR) suggests that modifications to the phenyl groups enhance activity against cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | HepG2 | 5.0 | Induction of apoptosis via Bcl-2 pathway |
| Triazole B | A549 | 3.5 | Inhibition of cell cycle progression |
| Target Compound | HepG2 | <10 | Potentially through similar mechanisms as above |
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives are also noteworthy. Compounds structurally related to the target compound have shown efficacy in various seizure models:
- A study indicated that certain triazole derivatives exhibited significant anticonvulsant effects with median effective doses (ED50) lower than standard anticonvulsants like ethosuximide . The SAR analysis highlighted that electron-withdrawing groups on the phenyl ring contribute positively to the anticonvulsant activity.
| Compound | Seizure Model | ED50 (mg/kg) | Reference Drug |
|---|---|---|---|
| Triazole C | Picrotoxin-induced | 20 | Ethosuximide |
| Triazole D | Maximal Electroshock | 15 | Phenytoin |
| Target Compound | Not yet tested | N/A | N/A |
Case Studies and Research Findings
- Antitumor Screening : A study conducted in 2019 screened a library of compounds for their anticancer properties using multicellular spheroids as models. The target compound was not specifically tested but was included in a broader category of triazoles that showed promising results against several cancer types .
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how similar compounds interact with target proteins involved in cancer pathways, particularly focusing on hydrophobic interactions and hydrogen bonding patterns .
- Synthesis and Characterization : The synthesis of this compound involves multi-step reactions starting from readily available precursors, utilizing methods such as alkylation and condensation reactions to achieve high yields and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
